molecular formula C12H15N3O B7725792 N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine CAS No. 832740-27-9

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine

Cat. No.: B7725792
CAS No.: 832740-27-9
M. Wt: 217.27 g/mol
InChI Key: ULQMOTCPKQUPDH-UHFFFAOYSA-N
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Description

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built around the 1,3,4-oxadiazole heterocyclic scaffold . This privileged structure is extensively investigated as a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable building block for designing novel bioactive molecules . Researchers value this core structure for its diverse pharmacological potential, which includes documented antibacterial, antifungal, antioxidant, and anticancer activities in related 1,3,4-oxadiazole derivatives . The molecular framework incorporates a propan-1-amine chain, which can be strategically utilized for further chemical modifications to develop structure-activity relationships (SAR) or to optimize physicochemical properties. The synthetic approach for such compounds often involves cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) or through oxidative cyclization pathways . This product is provided for research purposes such as biological screening, hit-to-lead optimization, and method development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMOTCPKQUPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235851
Record name 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-27-9
Record name 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-N-propyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

A widely adopted method involves treating N-(2-hydroxyphenyl)acetamide derivatives with hydrazine monohydrate to form hydrazide intermediates. Subsequent reaction with carbon disulfide under basic conditions (e.g., potassium hydroxide in ethanol) induces cyclization to yield 5-mercapto-1,3,4-oxadiazole derivatives. For example, N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide undergoes reflux with carbon disulfide and potassium hydroxide to generate N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide. This intermediate is critical for introducing thiol groups that facilitate further functionalization.

Oxidative Desulfurization

Alternative routes employ desulfurative cyclization using trichloroacetic anhydride or dehydrating agents. For instance, amidine oximes react with trichloroacetic anhydride to form 1,3,4-oxadiazoles, bypassing the need for thiol intermediates. This method is advantageous for avoiding sulfur-containing byproducts but requires stringent temperature control (reflux in THF at 80°C).

Functionalization of the Oxadiazole Core

After constructing the oxadiazole ring, the methylpropan-1-amine side chain is introduced via nucleophilic substitution or reductive amination .

Nucleophilic Substitution with Chloroalkylamines

The thiol group in 5-mercapto-1,3,4-oxadiazole derivatives reacts with chloroalkylamines under basic conditions. In a representative procedure, N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide reacts with 1-chloropropan-1-amine in acetone with potassium carbonate as a base. The reaction proceeds at room temperature over 3–6 hours, yielding N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine after recrystallization from ethanol (Table 1).

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue
Reagent1-Chloropropan-1-amine
SolventAcetone
BasePotassium carbonate
Temperature25°C
Reaction Time3–6 hours
Yield49–81%

Reductive Amination

Alternative approaches employ reductive amination to attach the propan-1-amine group. For example, (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine reacts with propionaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method offers higher regioselectivity but requires careful pH control to avoid over-reduction.

Optimization of Synthetic Pathways

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetone or DMF enhance nucleophilicity, while potassium carbonate or sodium hydride facilitates deprotonation. For instance, substituting acetone with DMF in nucleophilic substitutions reduces reaction time to 2 hours but complicates purification due to higher boiling points.

Temperature and Reaction Monitoring

Elevated temperatures (reflux at 80°C) accelerate cyclization but risk decomposition of heat-sensitive intermediates. Thin-layer chromatography (TLC) with mobile phases such as n-hexane:EtOAc (3:1) is routinely used to monitor reaction progress.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR and IR spectroscopy are pivotal for structural elucidation. Key spectral features include:

  • 1H NMR (DMSO-d6): δ 1.33–1.32 (m, 6H, CH2CH2CH3), 2.40 (s, 3H, NCH3), 4.81–4.75 (m, 1H, OCH), 7.03–8.35 (m, aromatic protons).

  • IR (KBr): ν = 1680 cm⁻¹ (C=N), 3196 cm⁻¹ (N-H stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and gradients of acetonitrile/water confirms purity (>94%). Retention times (Rt) vary between 8–12 minutes depending on mobile phase composition.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxadiazole ring opening, are mitigated by stoichiometric control of chloroalkylamines and low-temperature reactions.

Scalability Issues

Large-scale synthesis faces challenges in exothermic reactions during cyclization. Gradual reagent addition and ice-bath cooling are recommended to maintain thermal stability.

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution49–81>94Simplicity
Reductive Amination65–78>90Regioselectivity
Desulfurative Cyclization70–85>95No thiol intermediates

Chemical Reactions Analysis

Types of Reactions

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different aromatic ring into the molecule .

Mechanism of Action

The mechanism of action of N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-oxadiazole derivatives below share the 5-phenyl substitution but differ in the functional groups attached to the oxadiazole ring. Key differences include:

Compound Name Substituent at 2-Position Melting Point (°C) Yield (%) Key Spectral Features (IR)
N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine (Target Compound) Propan-1-amine chain Not Reported Discontinued Likely C=N, NH stretching (similar to )
6c: N'-(4-Methoxybenzylidene)-...furan-3-carbohydrazide Methoxybenzylidene carbohydrazide 166–167 41 C=N, C=O amide, NH peaks
6d: N-(4-Nitrobenzylidene)-...furan-3-carbohydrazide Nitrobenzylidene carbohydrazide 295–296 88 C=N, C=O amide, NH, Ar-H peaks
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-...]benzamide Sulfamoyl benzamide with furan Not Reported Purchased Solubilized in DMSO/Pluronic F-127
2-Amino-N-((5-phenyl-...methyl)propanamide Propanamide chain Not Reported Not Reported HDAC inhibitory activity (IC₅₀ values)

Key Observations :

  • Substituent Effects : Bulky aromatic groups (e.g., nitrobenzylidene in 6d) increase melting points (295°C) compared to smaller chains (propan-1-amine in the target compound), likely due to enhanced π-π stacking .
  • Solubility : Derivatives like LMM11 require surfactants (Pluronic F-127) for solubilization , suggesting the target compound may also need specialized formulations for biological assays.
Anticancer Activity
  • The propanamide analog inhibits MCF-7 and MDA-MB-231 breast cancer cells via HDAC-8 inhibition .
  • Pyridin-2-amine Analogs: Compounds like N-{[5-(4-chlorophenyl)...]methyl}pyridin-2-amine (1c) exhibit selective cytotoxicity against HOP-92 non-small cell lung cancer cells . The propan-1-amine chain in the target compound may alter selectivity due to differences in hydrogen bonding and steric effects.
Antimicrobial Activity
Enzyme Inhibition
  • HDAC Inhibition : The propanamide derivative () outperforms the target compound’s primary amine in HDAC inhibition, highlighting the importance of amide groups in enzyme binding .

Biological Activity

N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

Molecular Formula: C12_{12}H15_{15}N3_3O
Molecular Weight: 217.27 g/mol
CAS Number: 7017113

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

In vitro tests have shown that derivatives of oxadiazoles exhibit potent antibacterial activity. The MIC values for related compounds range from 0.22 to 0.25 μg/mL , indicating strong bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
7b0.25E. coli

Cytotoxicity

The cytotoxic effects of this compound were assessed through hemolytic activity and IC50_{50} values. Results indicated that the compound exhibits low hemolytic activity (% lysis between 3.23% and 15.22% ) compared to Triton X-100, suggesting a favorable safety profile . The IC50_{50} values for cytotoxicity were found to be greater than 60 μM , indicating non-cytotoxic behavior at therapeutic concentrations.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial survival:

  • DNA Gyrase Inhibition : The compound has shown inhibitory activity against DNA gyrase with IC50_{50} values ranging from 12.27 to 31.64 μM , which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR with IC50_{50} values between 0.52 and 2.67 μM , highlighting its potential in targeting metabolic pathways essential for bacterial growth .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. Among these, this compound was noted for its synergistic effect when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs .

Biofilm Formation Inhibition

Another critical aspect of this compound's biological activity is its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The study reported a superior percentage reduction in biofilm formation compared to traditional antibiotics .

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